Cas no 1160474-62-3 (methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate)

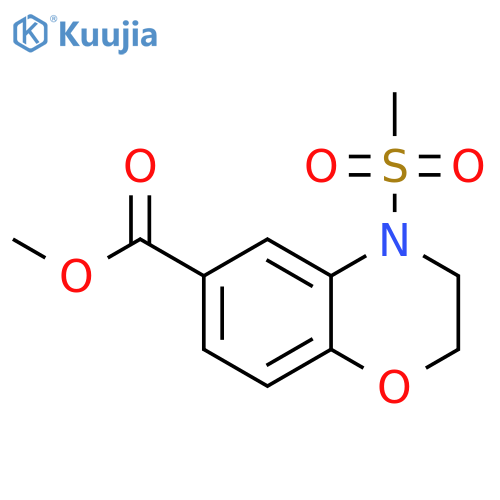

1160474-62-3 structure

商品名:methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

CAS番号:1160474-62-3

MF:C11H13NO5S

メガワット:271.289622068405

MDL:MFCD12025907

CID:4574193

methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

- methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

-

- MDL: MFCD12025907

- インチ: 1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3

- InChIKey: GMVLBQGSTSUBLI-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(C(OC)=O)C=C2N(S(C)(=O)=O)CC1

methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269534-500 mg |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate; 95% |

1160474-62-3 | 500MG |

€497.40 | 2022-06-02 | ||

| abcr | AB269534-1 g |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate; 95% |

1160474-62-3 | 1g |

€956.70 | 2022-06-02 | ||

| abcr | AB269534-500mg |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, 95%; . |

1160474-62-3 | 95% | 500mg |

€579.60 | 2024-04-20 | |

| A2B Chem LLC | AI81769-1g |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | >95% | 1g |

$1116.00 | 2024-04-20 | |

| A2B Chem LLC | AI81769-1mg |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201219-1g |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | 95+% | 1g |

¥5257.0 | 2023-04-05 | |

| Ambeed | A356285-1g |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | 95+% | 1g |

$766.0 | 2024-04-26 | |

| abcr | AB269534-1g |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, 95%; . |

1160474-62-3 | 95% | 1g |

€1115.20 | 2024-04-20 | |

| A2B Chem LLC | AI81769-5mg |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI81769-10mg |

Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate |

1160474-62-3 | >95% | 10mg |

$240.00 | 2024-04-20 |

methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1160474-62-3 (methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 61549-49-3(9-Decenenitrile)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160474-62-3)methyl 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

清らかである:99%

はかる:1g

価格 ($):689.0